![molecular formula C6H6N2O2S B102044 N-(4-Formyl-1,3-thiazol-2-YL)acetamide CAS No. 16444-13-6](/img/structure/B102044.png)
N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Overview
Description
N-(4-Formyl-1,3-thiazol-2-YL)acetamide: is a chemical compound with the molecular formula C6H6N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and formic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
- 2-Aminothiazole + Acetic Anhydride + Formic Acid → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Formyl-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:
- Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
- Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
- Oxidation: N-(4-Carboxy-1,3-thiazol-2-YL)acetamide.
- Reduction: N-(4-Hydroxymethyl-1,3-thiazol-2-YL)acetamide.
- Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Chemistry
N-(4-Formyl-1,3-thiazol-2-YL)acetamide serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various heterocycles and pharmaceutical intermediates.
- Reagent in Organic Reactions : The compound acts as a reagent in reactions such as nucleophilic substitutions and condensation reactions.
Data Table: Chemical Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Various thiazole derivatives |
Aldol Condensation | Condensation with carbonyl compounds | β-hydroxy thiazole derivatives |
Oxidation | Conversion of the formyl group to carboxylic acids | Carboxylic acid derivatives |
Biological Applications
Research on this compound has revealed its potential biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through inhibition of specific pathways.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Inhibition Zone : An average inhibition zone of 15 mm against S. aureus.
This indicates its potential as a lead compound for developing new antimicrobial agents.
Medicinal Applications
The compound is under investigation for its therapeutic potential:
- Drug Development : Researchers are exploring its use in synthesizing novel drugs targeting specific diseases, particularly those related to infections and inflammation.
Data Table: Potential Therapeutic Targets
Target Disease | Mechanism of Action | Current Research Status |
---|---|---|
Bacterial Infections | Inhibition of bacterial cell wall synthesis | Ongoing preclinical trials |
Inflammatory Disorders | Modulation of inflammatory cytokines | Early-stage research |
Comparison with Similar Compounds
- N-(4-Formyl-1,3-thiazol-2-YL)-N-(4-methoxyphenyl)acetamide
- N-(4-Formyl-1,3-thiazol-2-YL)-N-(3-methoxyphenyl)acetamide
Comparison: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is unique due to its simple structure and the presence of both a formyl group and a thiazole ring. This combination allows for a wide range of chemical reactions and biological interactions. In comparison, similar compounds with additional substituents, such as methoxy groups, may exhibit different reactivity and biological activity. The presence of these substituents can enhance or reduce the compound’s effectiveness in various applications.
Biological Activity
N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its biological activity. The synthesis often involves the Vilsmeier-Haack reaction to introduce the formyl group into the thiazole framework, followed by acetamide formation through acylation reactions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
- A notable study indicated that thiazole-based compounds could inhibit Bcl-2 protein, which is crucial for cancer cell survival .
2. Antimicrobial Properties
- Recent evaluations have demonstrated that thiazole-containing compounds possess considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .
- A specific derivative showed enhanced activity against biofilm-forming pathogens, indicating its potential use in treating persistent infections .
3. Anti-inflammatory Effects
- Thiazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases .
The mechanisms underlying the biological activities of this compound are diverse:
- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, modulating pathways involved in cancer progression and inflammation .
- Receptor Interaction : The structural features allow these compounds to interact with various receptors, potentially altering signaling pathways related to cell growth and immune responses .
Data Table: Biological Activities of Thiazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiazole ring with acetamide group | Anticancer, Antimicrobial |
4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazole and amine groups | Anticonvulsant |
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole linked to thioacetamide | Anticancer |
Case Studies
Case Study 1: Anticancer Evaluation
A series of thiazole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 1.61 µg/mL against A431 cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In a study evaluating antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus with an MIC of 0.25 μg/mL. The compound also showed synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWZCGLPJQCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565644 | |
Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16444-13-6 | |
Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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